molecular formula C10H11N3O B1294663 2-(1H-Indol-3-yl)acetohydrazide CAS No. 5448-47-5

2-(1H-Indol-3-yl)acetohydrazide

Cat. No. B1294663
CAS RN: 5448-47-5
M. Wt: 189.21 g/mol
InChI Key: GYHLCXMCGCVVCG-UHFFFAOYSA-N
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Description

2-(1H-Indol-3-yl)acetohydrazide is a chemical compound that belongs to the class of indole-based acetohydrazides. These compounds are characterized by the presence of an indole moiety, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, and an acetohydrazide group attached to the indole nitrogen atom.

Synthesis Analysis

The synthesis of indole-based acetohydrazide derivatives involves various chemical reactions. For instance, the reaction of 4-fluorobenzaldehyde with 2-(1H-1,2,4-triazole-1-yl)acetohydrazide leads to the formation of N'-(4-fluorobenzylidene)-2-(1H-1,2,4-triazole-1-yl)acetohydrazide, as described in one study . Another study reports the synthesis of a series of indole-based acetohydrazide derivatives, which were characterized by 13C NMR, 1H NMR, and HREI-MS . These methods are crucial for confirming the structure of the synthesized compounds.

Molecular Structure Analysis

The molecular structure of indole-based acetohydrazides can be determined using various analytical techniques. X-ray diffraction analysis has been used to determine the crystal structure of a related compound, which crystallized in a monoclinic system . The study of the crystal structure of another derivative revealed that the molecules are interlinked by intermolecular hydrogen bonds, forming centrosymmetric dimers, and also displayed intramolecular hydrogen bonds forming closed six-membered loops .

Chemical Reactions Analysis

Indole-based acetohydrazides can undergo various chemical reactions. For example, the condensation of (1,8-diethyl-1,3,4,9-tetrahydro-pyrano[3,4-b]indol-1-yl)acetic acid hydrazide with salicylaldehyde yields a derivative that is a part of the non-steroidal anti-inflammatory drugs (NSAIDs) family . Another study describes the reaction of ethyl 2-((1H-indol-4-yl)oxy)acetate with hydrazine hydrate to form 2-((1H-indol-4-yl)oxy)acetohydrazide, which upon further reaction with various aldehydes yields substituted 2-((1H-indol-4-yl)oxy)-N'-benzylideneacetohydrazides .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole-based acetohydrazides are influenced by their molecular structure. The presence of different substituents on the indole ring can significantly affect the activity of the compounds. For instance, derivatives with hydroxyl groups at specific positions showed potent inhibitory activity against thymidine phosphorylase . The crystal structure analysis provides insights into the stability of the compounds, which is facilitated by intermolecular hydrogen-bond interactions .

Scientific Research Applications

Antioxidants, Anti-microbial and Cytotoxic Agents

  • Field : Pharmacology .
  • Application : This compound is used in the synthesis of Schiff base triazoles, which have been studied for their antioxidant, antimicrobial, enzyme inhibition, and cytotoxic properties .
  • Method : The compound is derived from Indole-3-acetic acid with substituted Benzaldehydes (5a-5g). These were evaluated for their varied biological potential through antioxidant, antimicrobial, enzyme inhibition, and cytotoxic evaluation .
  • Results : The compounds showed good antioxidant potential in total antioxidant capacity (TAC) and total reducing power (TRP) assays. They also showed antibacterial activity against various tested strains. Some compounds exhibited good cytotoxic potential in the Brine Shrimp Lethality screening .

Crystallography

  • Field : Crystallography .
  • Application : The compound is used in the study of crystal structures .
  • Method : The compound was synthesized and its crystal structure was analyzed .
  • Results : The mean plane of the indole ring system subtends a dihedral angle of 87.27 (5)° to the almost planar acetohydrazide substituent. In the crystal, bifurcated N—H (O,N) and N—H N hydrogen bonds involving the pyrrole N–H grouping combine to form zigzag chains along a. Additional N—H O contacts from the hydrazide N–H group augmented by C—H π inter­actions link the mol­ecules into chains along the a axis .

Antiviral, Anti-inflammatory, Anticancer, Anti-HIV, Antioxidant, Antimicrobial, Antitubercular, Antidiabetic, Antimalarial, Anticholinesterase Activities

  • Field : Pharmacology .
  • Application : Indole derivatives, including “2-(1H-Indol-3-yl)acetohydrazide”, have been found to possess various biological activities .
  • Method : The compound is synthesized and tested for its biological activities .
  • Results : The compound has shown potential in antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

PDE4B Selective Inhibitors for Arthritis and/or Multiple Sclerosis

  • Field : Pharmacology .
  • Application : The compound is used in the synthesis of 2-(1H-indol-3-yl)-quinoxaline derivatives, which are a new class of PDE4B selective inhibitors for arthritis and/or multiple sclerosis .
  • Method : The compound is synthesized and its inhibitory potential is evaluated .
  • Results : The synthesized molecules have shown potential as PDE4B selective inhibitors .

Corrosion Inhibitors

  • Field : Materials Science .
  • Application : The compound is used as a potential corrosion inhibitor for mild steel in hydrochloric acid solution .
  • Method : The compound is tested for its corrosion inhibition action against mild steel in 0.5 M hydrochloric acid (HCl) solution using electrochemical and gravimetric measurement methods .
  • Results : The study highlights the corrosion inhibition action of “2-(1H-Indol-3-yl)acetohydrazide” against mild steel .

Safety And Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

2-(1H-indol-3-yl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c11-13-10(14)5-7-6-12-9-4-2-1-3-8(7)9/h1-4,6,12H,5,11H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYHLCXMCGCVVCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00202885
Record name 3-Indoleacetic acid hydrazide
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Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-Indol-3-yl)acetohydrazide

CAS RN

5448-47-5
Record name Indole-3-acetic acid, hydrazide
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Record name 3-Indoleacetic acid hydrazide
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Record name Indole-3-acetic acid hydrazide
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Record name Indole-3-acetic acid hydrazide
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Record name 3-Indoleacetic acid hydrazide
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Record name 3-indoleacetic acid hydrazide
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Synthesis routes and methods

Procedure details

5-Methoxy-2-methyl-1-(phenylmethyl)-1H-indole-3-acetic acid hydrazide. A solution of 1.0 g (2.96 mmol) of 5-methoxy-2-methyl-1-(phenylmethyl)-1H-indole-3-acetic acid ethyl ester and 5 mL of hydrazine in 50 mL of MeOH was reacted as described in Example 3, Part C, to give by trituration with ether 920 mg (96% yield) of 5-methoxy-2-methyl-1-phenylmethyl)-1H-indole-3-acetic acid hydrazide, mp, 161-162° C.
Name
5-Methoxy-2-methyl-1-(phenylmethyl)-1H-indole-3-acetic acid hydrazide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-methoxy-2-methyl-1-(phenylmethyl)-1H-indole-3-acetic acid ethyl ester
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
60
Citations
K Rubab, MA Abbasi, SZ Siddiqui, SAA Shah… - Pakistan journal of …, 2017 - go.gale.com
The undertaken research was initiated by transforming 2-(1H-Indol-3-yl) acetic acid (1) in catalytic amount of sulfuric acid and ethanol to ethyl 2-(1H-Indol-3-yl) acetate (2), which was …
Number of citations: 7 go.gale.com
LR Sidra, IU Khan, M Yar, J Simpson - … Crystallographica Section E …, 2012 - scripts.iucr.org
In the title compound C10H11N3O, the mean plane of the indole ring system (rms deviation 0.0131 Å) subtends a dihedral angle of 87.27 (5) to the almost planar acetohydrazide …
Number of citations: 1 scripts.iucr.org
K Rubab, MA Abbasi, SZ Siddiqui, SAA Shah… - Pharmaceutical …, 2021 - Springer
Synthesis of heterocyclic compounds encompassing multiple functionalities and their biological screening is the most adapted strategy in the world for pharmacological evaluation of …
Number of citations: 1 link.springer.com
F Zhi, N Shao, Q Wang, Y Zhang, R Wang… - Journal of Structural …, 2013 - Springer
A series of three new hydrazone derivatives C 22 H 19 N 3 O 2 (1), C 17 H 13 ClN 4 O 3 (2), and C 21 H 24 N 4 O 2 ·CH 4 O (3) obtained by the condensation of 1 H-indol-3-…
Number of citations: 18 link.springer.com
K Rubab, MA Abbasi, SZ Siddiqui, M Ashraf… - Brazilian Journal of …, 2015 - SciELO Brasil
A series of N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (8a-w) was synthesized in three steps. The first step involved the sequential conversion of 2…
Number of citations: 10 www.scielo.br
N Siddiqui, MS Alam, W Ahsan - Acta Pharmaceutica, 2008 - hrcak.srce.hr
A series of new 5-(1H-indol-3-yl) methyl-4-(substituted aryl)-2, 4-dihydro-3H-1, 2, 4-triazole-3-thiones (4a-g), 5-(1H-indol-3-yl) methyl-N-(substituted aryl)-1, 3, 4-oxadiazol-2-amines (5a-…
Number of citations: 131 hrcak.srce.hr
K Rubab, MA Abbasi, SZ Siddiqui, MN Akhtar - Tropical Journal of …, 2016 - ajol.info
Purpose: To synthesize and characterize S-alkylated/aralkylated 2-(1H-indol-3-ylmethyl)-1, 3, 4-oxadiazole-5-thiol derivatives. Methods: 2-(1H-indol-3-yl) acetic acid (1) was reacted …
Number of citations: 5 www.ajol.info
HM Ali, K Zuraini, B Wan Jefrey… - … Section E: Structure …, 2007 - scripts.iucr.org
The two components of the title cocrystal, C10H10N3O·C18H18N3O3, are linked by a hydrazine–hydroxy N—H⋯O hydrogen bond; an intermolecular amide–amide N—H⋯O interaction …
Number of citations: 12 scripts.iucr.org
P Choppara, MS Bethu, YV Prasad, JV Rao… - Arabian Journal of …, 2019 - Elsevier
Two series of novel bis(indole) analogues viz., N′-((5-substituted-1H-indol-3-yl)methylene)-n-(1H-indol-3-yl)alkanehydrazides (7a–f) and N′-((5-substituted-1-(3-methylbut-2-enyl)-1H…
Number of citations: 19 www.sciencedirect.com
BH Taresh, AQ Al-saffar… - Egyptian Journal of …, 2022 - ejchem.journals.ekb.eg
New 2-(1,3-dioxoisoindolin-2-yl)acetohydrazide derivatives were synthesized, characterized and evaluated as antimicrobial agents. Phathalic anhydride was reacted with …
Number of citations: 6 ejchem.journals.ekb.eg

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